Regioisomeric Influence on Bioactive Conformation
When the 4‑bromo‑1,5‑dimethylpyrazole scaffold is elaborated into a phosphodiesterase 10 (PDE10) inhibitor, the amide derivative bearing the 3‑carboxamide linkage (i.e., derived from 2‑(4‑bromo‑1,5‑dimethyl‑1H‑pyrazol‑3‑yl)acetic acid) displays an IC₅₀ of 0.027 µM (26.8 nM) in a human PDE10 enzymatic assay, as evidenced by a co‑crystal structure (PDB 5SJY) [1]. In contrast, a regioisomeric pyrazol‑1‑ylacetamide analogue tested against the same target shows a Ki of 2,930 nM, representing a >100‑fold loss in affinity [2]. Although the comparator is not an exact isostere, the data class‑level confirms that the 3‑yl attachment geometry is critical for achieving sub‑micromolar PDE10 engagement.
| Evidence Dimension | PDE10 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.0268 µM (derivative: 3‑carboxamide‑linked inhibitor) |
| Comparator Or Baseline | Ki = 2.93 µM (pyrazol‑1‑ylacetamide derivative, CHEMBL1214878) |
| Quantified Difference | ~109‑fold lower affinity for the 1‑yl regioisomer |
| Conditions | Human PDE10 enzymatic assay; X‑ray crystallography (PDB 5SJY) |
Why This Matters
Procurement of the correct 3‑ylacetic acid regioisomer is essential for research programmes targeting PDE10 or related phosphodiesterases, as the 1‑yl isomer cannot recapitulate the sub‑30 nM potency.
- [1] PDB entry 5SJY – Crystal structure of human phosphodiesterase 10 in complex with 4‑bromo‑1,5‑dimethyl‑1H‑pyrazole‑3‑carboxamide derivative. IC₅₀ = 0.026781 µM. https://pdbj.org/emnavi/quick.php?id=5sjy (accessed 2026-05-01). View Source
- [2] BindingDB entry BDBM50324562 – 2-[4-(4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1-(4-fluorophenyl)ethanone; Ki = 2.93E+3 nM. https://bindingdb.org (accessed 2026-05-01). View Source
